molecular formula C25H20FN5O4S B2422475 N-(4-fluorophenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 959499-04-8

N-(4-fluorophenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2422475
CAS No.: 959499-04-8
M. Wt: 505.52
InChI Key: YOWMERDYQUAMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H20FN5O4S and its molecular weight is 505.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O4S/c26-15-7-9-16(10-8-15)28-22(33)14-36-25-30-19-6-2-1-5-18(19)23-29-20(24(34)31(23)25)12-21(32)27-13-17-4-3-11-35-17/h1-11,20H,12-14H2,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWMERDYQUAMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NC4=CC=C(C=C4)F)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Fluorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Furan moiety : Known for its role in various biological activities including anti-inflammatory and anti-cancer effects.
  • Imidazoquinazoline core : Often associated with significant anti-tumor activity.

The molecular formula is C₁₈H₁₈FN₃O₃S, with a molecular weight of approximately 373.42 g/mol.

Antitumor Activity

Research indicates that derivatives of imidazoquinazoline compounds exhibit potent antitumor properties. In vitro studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
A4311.98Induction of apoptosis
HT291.61Cell cycle arrest

These results suggest a structure-activity relationship (SAR) where modifications to the imidazoquinazoline structure enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The proposed mechanisms for the biological activities of this compound include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing cancer cell proliferation.
  • Inhibition of Protein Kinases : Targeting specific kinases involved in tumor growth and survival.

Case Studies

Several studies have investigated the efficacy of this compound:

  • Study on A431 Cells : Demonstrated a significant reduction in cell viability at concentrations as low as 1 µM, indicating high potency against epidermoid carcinoma cells.
    "The compound induced apoptosis as evidenced by the increased annexin V staining in treated cells."
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of imidazo[1,2-c]quinazolin-5-yl sulfanyl intermediates with furan-2-ylmethyl carbamoyl methyl groups. Use coupling agents like EDC/HOBt for amide bond formation .
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are optimal for solubility and reactivity .
  • Catalysts : Employ palladium catalysts for cross-coupling reactions involving fluorophenyl groups.
  • Optimization : Monitor temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming structure and purity during synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the imidazo[1,2-c]quinazoline core and furan substituents .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using a C18 column with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How do structural features (e.g., furan-2-ylmethyl group) influence anti-exudative activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with halogen (Cl, F) or methoxy substitutions on the phenyl ring. Compare anti-exudative activity in rat models (e.g., formalin-induced edema) .
  • Key finding : Fluorine at the 4-position enhances lipophilicity and target binding, while the furan group improves metabolic stability .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved across studies?

  • Methodology :

  • Standardized assays : Re-evaluate activity using identical cell lines (e.g., RAW264.7 macrophages for anti-inflammatory assays) and dose ranges (1–100 μM).
  • Control variables : Normalize results to protein content (Bradford assay) and account for batch-to-batch compound variability .
  • Meta-analysis : Compare data from peer-reviewed studies (e.g., IC₅₀ values for COX-2 inhibition) to identify outliers .

Q. What strategies enhance selectivity for specific biological targets (e.g., kinases) while minimizing off-target effects?

  • Methodology :

  • Derivatization : Introduce bulky substituents (e.g., tert-butyl) to the acetamide side chain to sterically hinder non-specific interactions .
  • Molecular docking : Use AutoDock Vina to predict binding modes with kinase ATP-binding pockets. Prioritize derivatives with ΔG < -8 kcal/mol .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .

Q. What in silico approaches predict binding affinity and mechanism of action prior to experimental validation?

  • Methodology :

  • Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., COX-2 or PI3Kγ) in GROMACS to assess stability over 100 ns trajectories .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors near the furan ring) using Schrödinger’s Phase .
  • ADMET prediction : Use SwissADME to optimize logP (2–3) and rule out hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.